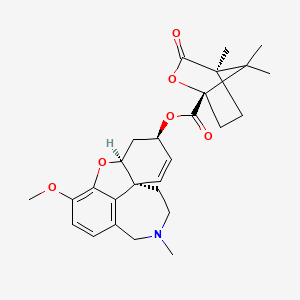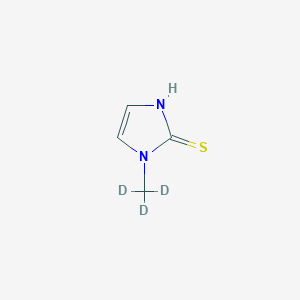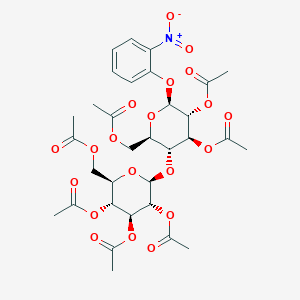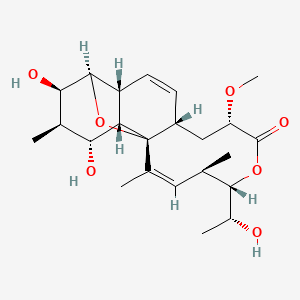
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',2'-Difluoro-2'-deoxyuridine and its isotopically labeled derivatives are significant in the study of nucleoside analogs, particularly in the context of antiviral and anticancer research. These compounds are critical for understanding the mechanism of action and the metabolic fate of therapeutically relevant nucleosides.
Synthesis Analysis
The synthesis of isotopically labeled difloxacin, a related arylfluoroquinolone antibacterial agent, showcases the complex synthetic routes involved in introducing specific isotopic labels such as ^15N and ^13C into organic molecules, reflecting the intricate synthesis processes that might be involved in creating 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 derivatives (Schmidt et al., 2009).
Molecular Structure Analysis
The molecular and crystal structures of nucleosides, including 2'-deoxyuridine derivatives, reveal detailed insights into their conformational dynamics. For instance, studies on 2'-chloro-2'-deoxyuridine offer comparative insights into the structural aspects that might be applicable to understanding the molecular structure of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 derivatives (Suck, Saenger, & Hobbs, 1972).
Chemical Reactions and Properties
The reactivity and chemical behavior of 2',2'-Difluoro-2'-deoxyuridine derivatives under various conditions have been explored, highlighting their stability, reaction kinetics, and interaction with biomolecules. For example, the synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids explore the effects of fluorine substitutions on nucleic acid stability and reactivity (Martínez-Montero et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of 2'-deoxyuridine derivatives, provide insights into the characteristics of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2. Research into the crystal and molecular structure of deoxyuridine offers valuable comparisons for understanding the physical properties of related compounds (Rahman & Wilson, 1972).
Chemical Properties Analysis
Investigations into the chemical properties of fluorinated nucleosides, such as their electron affinity, hydrolysis rates, and interaction with nucleic acids, are crucial for understanding their function and potential as therapeutic agents. The study on synthesis, characterization, and spectroscopic properties of coordination triades, including fluorinated derivatives, can provide analogies for the chemical properties of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 (Constable et al., 1992).
Wissenschaftliche Forschungsanwendungen
Applications in Clinical Research
Stable isotopes, including those similar to 2',2'-Difluoro-2'-deoxyuridine-13C,15N2, are extensively used in clinical research to improve the understanding of disease mechanisms, drug metabolism, and diagnostic processes. Halliday and Rennie (1982) highlighted the increased application of stable isotopes in clinical science, driven by advancements in mass-spectrometric methods and the availability of stable-isotope-labeled compounds. These isotopes offer a safer alternative to radionuclides, facilitating their application in patient safety and clinical problem-solving. Their review emphasizes the utility of stable isotopes in metabolic studies, including those involving carbon (13C) and nitrogen (15N), in a variety of clinical applications, from metabolic flux analysis to the study of drug distribution and action within the human body (Halliday & Rennie, 1982).
Applications in Environmental Research
In environmental research, stable isotopes are used to trace the flow of elements through ecosystems, study pollution sources and effects, and understand biogeochemical cycles. Raymond and Bauer (2001) reviewed the use of carbon (13C) and nitrogen (15N) isotopes in evaluating riverine, estuarine, and coastal DOC (dissolved organic carbon) and POC (particulate organic carbon) sources and cycling. Their work illustrates how paired measurements of 14C and 13C in organic carbon can provide detailed insights into the origins, ages, and transformations of organic matter across different environmental contexts (Raymond & Bauer, 2001).
Safety And Hazards
The specific safety and hazards associated with 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 are not detailed in the search results.
Zukünftige Richtungen
The future directions of research or applications involving 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 are not explicitly mentioned in the search results.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
Eigenschaften
CAS-Nummer |
1233921-75-9 |
|---|---|
Produktname |
2',2'-Difluoro-2'-deoxyuridine-13C,15N2 |
Molekularformel |
C₈¹³CH₁₀F₂¹⁵N₂O₅ |
Molekulargewicht |
267.16 |
Synonyme |
2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)


